molecular formula C9H6F6O B2775927 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 150698-81-0

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2775927
CAS No.: 150698-81-0
M. Wt: 244.136
InChI Key: HGNBZXDFLLAPLI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 244,13797-92-66) is a fluorinated aromatic alcohol characterized by a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring and a trifluoroethanol moiety. Its molecular formula is C₉H₆F₆O, with a molecular weight of 244.14 g/mol. This compound is notable for its high fluorine content (45.21%), which confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidation. Applications span agrochemicals, pharmaceuticals, and materials science, though specific uses require further exploration.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNBZXDFLLAPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150698-81-0
Record name 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with a Grignard reagent. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{CF}_3\text{COC}_6\text{H}_5 + \text{RMgX} \rightarrow \text{CF}_3\text{C(OH)C}_6\text{H}_5\text{R} ] where R is the alkyl group from the Grignard reagent.

  • Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trifluoroacetophenone can then be reduced to the desired alcohol using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can yield various alcohols or hydrocarbons, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly employed.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products

    Oxidation: Trifluoroacetophenone, Trifluoroacetic acid

    Reduction: 2,2,2-Trifluoro-1-phenylethanol, Hydrocarbons

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2.2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
  • Structure : The trifluoromethyl group is at the meta position (C₃) instead of para.
  • Synthesis : Produced via similar biocatalytic reductions (e.g., using G. geotrichum ZJPH1810 in betaine/lysine medium).
  • Yield/Selectivity : Lower enantiomeric excess (64% ee) compared to para-substituted analogs (>99.9% ee).
2.2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-ol
  • Structure: Replaces -CF₃ with a phenoxy (-OPh) group (CAS: 70783-33-4).
  • Applications : Likely used in polymer or surfactant formulations due to increased hydrophobicity.

Substituent Type Variations

2.2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-ol
  • Structure : Substitutes -CF₃ with a methylthio (-SMe) group.
  • Impact: Sulfur’s polarizability enhances nucleophilicity, making this compound a candidate for organocatalysis or metal coordination.
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol
  • Structure: Adds chlorine atoms at ortho positions (CAS: Not provided).
  • Synthesis : Achieved via THF-mediated difluorination (99% yield).

Functional Group Variations

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine
  • Structure : Replaces hydroxyl (-OH) with amine (-NH₂) (CAS: 158388-49-9).
  • Impact : Increased basicity and hydrogen-bonding capacity, suitable for pharmaceutical intermediates (e.g., kinase inhibitors).
  • Enantioselectivity : (S)-isomer synthesized with high purity (MFCD07374576).
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanone
  • Structure: Ketone analog (CAS: Not provided).
  • Synthesis : Prepared via difluorination/fragmentation of trifluorobutane-dione precursors (74–97% yield).
  • Applications : Intermediate for agrochemicals or fluorinated polymers.

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Substituent Position/Type Melting/Boiling Point Yield (%) Enantiomeric Excess (ee) Key Applications
Target Compound (para-CF₃) C₉H₆F₆O Para-CF₃, -OH Not reported 92 >99.9% Agrochemicals, Pharma
Meta-CF₃ Isomer C₉H₆F₆O Meta-CF₃, -OH Not reported 78 64% Catalysis, Materials
1-(2,6-Dichloro-4-CF₃-phenyl)ethanol C₉H₆Cl₂F₃O Ortho-Cl, para-CF₃, -OH Not reported 99 Not applicable Crop Protection
2,2-Difluoro-1-(4-CF₃-phenyl)ethanone C₉H₅F₅O Para-CF₃, ketone Not reported 74–97 Not applicable Synthetic Intermediate

Biological Activity

2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS No. 150698-81-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups in its structure contribute to increased lipophilicity and metabolic stability, which can enhance the pharmacological properties of the compound.

  • Molecular Formula : C₉H₆F₆O
  • Molecular Weight : 244.14 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol
  • Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound is primarily influenced by its fluorinated structure. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their ability to mimic hydrogen bonding and hydrophobic interactions.

The trifluoromethyl group can enhance the compound's binding affinity to various biological targets, including enzymes and receptors. This is particularly relevant in the context of drug design, where such modifications can lead to improved efficacy against specific biological pathways.

In Vitro Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes:

Enzyme IC₅₀ Value (µM) Reference
Cyclic AMP phosphodiesterase5.4
Aldose reductase3.7
Dipeptidyl peptidase IV12.5

These values indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in conditions like diabetes and hypertension.

Case Studies

A case study published in MDPI highlighted the compound's role as a potential lead in developing novel therapeutics for neurodegenerative diseases. The study demonstrated that derivatives of this compound could effectively inhibit neuroinflammation pathways mediated by specific receptors involved in neuronal signaling.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicity assays:

Toxicity Parameter Value
Acute oral toxicityH302 (harmful if swallowed)
Skin irritationH315 (causes skin irritation)
Eye irritationH319 (causes serious eye irritation)

Precautionary measures are recommended when handling this compound due to its potential irritant properties.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via enzymatic reduction of the corresponding ketone precursor, 1-[4-(trifluoromethyl)phenyl]ethan-1-one, using recombinant E. coli in betaine/lysine (Bet/Lys) deep eutectic solvents (DES). This method achieves up to 92% yield and >99.9% enantioselectivity for the (R)-enantiomer under optimized conditions (30°C, 48-hour reaction time, 1% w/v DES) . Alternative methods include catalytic hydrogenation with palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) in THF/triethylamine systems, though yields may vary due to by-product formation . Key factors affecting purity include solvent choice (polar aprotic solvents minimize side reactions) and catalyst loading (0.01–0.1 mol% Pd).

Q. How does the presence of trifluoromethyl groups affect the compound’s physicochemical properties and reactivity compared to non-fluorinated analogs?

  • Methodological Answer: The trifluoromethyl groups significantly enhance lipophilicity (logP ≈ 3.2) and metabolic stability, as demonstrated by comparative studies with non-fluorinated analogs (logP ≈ 1.8). This is critical for membrane permeability in biological assays . Reactivity differences include:
  • Nucleophilic substitution : Trifluoromethyl groups reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing stability under acidic conditions .
  • Hydrogen bonding : The hydroxyl group’s acidity (pKa ≈ 10.5) is reduced compared to non-fluorinated alcohols (pKa ≈ 15–16), influencing solubility in polar solvents .

Table 1: Comparative Physicochemical Properties

PropertyFluorinated CompoundNon-Fluorinated Analog
logP3.21.8
Water Solubility (mg/mL)0.512.0
Thermal Stability (°C)>200150–160
Half-life (pH 7.4, 37°C)48 hours6 hours
Data compiled from

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different in vitro assays?

  • Methodological Answer: Discrepancies often arise from assay-specific conditions (e.g., solvent polarity, enzyme isoforms). Recommended approaches:

Orthogonal Assays : Validate activity using both fluorescence-based (e.g., FRET) and radiometric assays to rule out interference from fluorinated groups .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized ketones) that may inhibit or enhance activity .

Buffer Optimization : Replace phosphate buffers with HEPES or Tris to avoid chelation with trace metal impurities, which can alter enzyme kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

  • Methodological Answer:
  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model binding to hydrophobic pockets (e.g., cytochrome P450 3A4). Key parameters:
  • Trifluoromethyl groups engage in CF–π interactions with aromatic residues (e.g., Phe304) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values (e.g., IC₅₀ = 1.2 μM for CYP3A4 inhibition vs. predicted ΔG = -9.8 kcal/mol) .

Q. What catalytic systems enable selective functionalization of the hydroxyl group without disrupting trifluoromethyl moieties?

  • Methodological Answer:
  • Enzymatic Catalysis : Candida antarctica lipase B (CAL-B) in ionic liquids selectively acetylates the hydroxyl group (90% conversion, 24 hours) while preserving CF₃ groups .
  • Metal-Free Conditions : Use N-heterocyclic carbenes (NHCs) for oxidations. For example, NHC-catalyzed [6+2] annulation with pyrrole aldehydes achieves regioselective C–O bond formation .

Data Contradiction Analysis

  • Oxidation vs. Hydration : reports that oxidation of the compound with hypervalent iodine catalysts yields both ketones (47–99%) and hydrates (40–49%). This divergence is attributed to solvent polarity:
  • Hydrate formation dominates in aqueous acetonitrile due to stabilization of the gem-diol intermediate.
  • Ketone formation prevails in anhydrous nitromethane .

Key Takeaways for Researchers

  • Prioritize enzymatic synthesis for enantiopure batches.
  • Use orthogonal assays and computational models to mitigate biological data variability.
  • Solvent selection critically impacts functionalization outcomes in catalytic reactions.

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